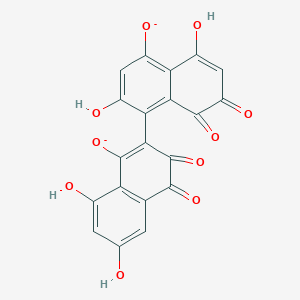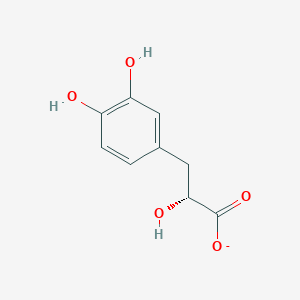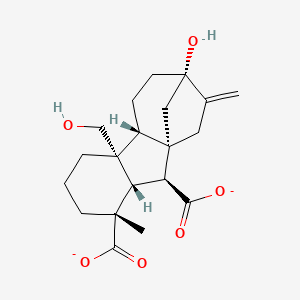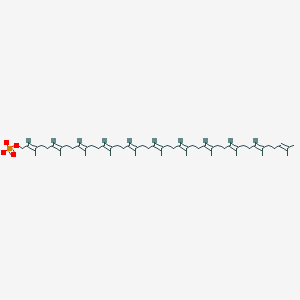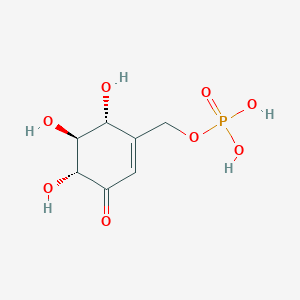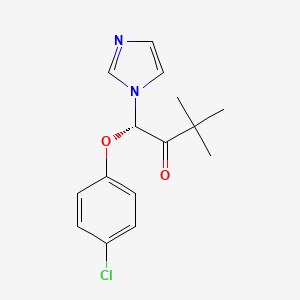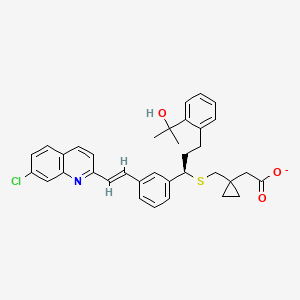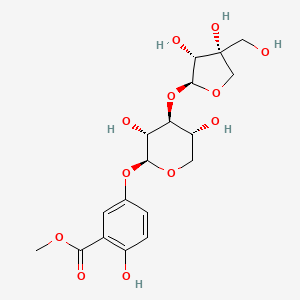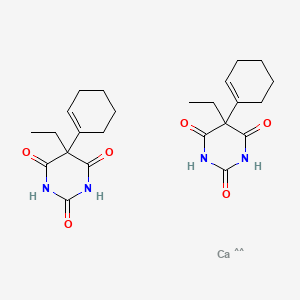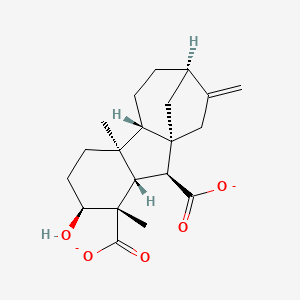
gibberellin A14(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibberellin A14(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A14. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A14.
Aplicaciones Científicas De Investigación
Biosynthesis Pathways
Gibberellins (GAs), including Gibberellin A14(2-), are vital for plant developmental processes. Their biosynthesis involves two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. In Arabidopsis seedlings, both pathways contribute to GA biosynthesis, although GAs are predominantly synthesized through the MEP pathway. This understanding aids in exploring the manipulation of these pathways for agricultural applications (Kasahara et al., 2002).
Biological Activities and Structural Requirements
The biological activities of different gibberellins, including A12 and A14, have been tested in various plant bioassays. Modifications to the basic GA molecule, such as those found in gibberellins A12 and A14, can lead to more polar and active GAs, providing insights into the structural requirements for biological activity in plant growth and development (Hoad et al., 2004).
GA Receptor Interaction
The interaction of gibberellins with the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), is crucial in controlling growth and developmental processes in plants. The structural basis of this interaction has been studied, providing a model for understanding how GAs, like Gibberellin A14(2-), regulate gene expression by promoting degradation of DELLA proteins (Murase et al., 2008).
GA Transport and Localization
The distribution patterns and concentration gradients of GAs play a significant role in plant growth and development. Studies on GA movement and localization, including Gibberellin A14(2-), are essential for understanding their role in processes like seed germination, shoot elongation, and fruit patterning. This research contributes to the development of strategies for optimizing GA application in agriculture (Binenbaum et al., 2018).
GA Metabolism and Signaling
Understanding GA metabolism and signaling is critical for improving crop performance. The manipulation of GA status, either genetically or through exogenous application, can optimize plant growth and yields. Research on GAs like Gibberellin A14(2-) helps identify targets for fine-tuning GA metabolism and signaling as a strategy for crop improvement (Gao & Chu, 2020).
Propiedades
Nombre del producto |
gibberellin A14(2-) |
|---|---|
Fórmula molecular |
C20H26O5-2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/p-2/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 |
Clave InChI |
NJEWNTGSXKRWKA-MJPABCAUSA-L |
SMILES isomérico |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O |
SMILES canónico |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])(C)C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



